tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate, also known as BAMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BAMC is a carbamate derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Scientific Research Applications
Enantioselective Synthesis
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a close variant, is instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is critical for creating chiral molecules, which are essential in pharmaceuticals and materials science for their unique properties (Ober et al., 2004).
Anti-Cancer Drug Synthesis
The tert-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate variant serves as a key intermediate in the synthesis of certain anti-cancer drugs. It's synthesized using the Weinreb ketone synthesis method, highlighting its importance in medical chemistry (Hao, 2011).
Diels‐Alder Reaction
Tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is utilized to produce spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This showcases the compound's utility in agricultural chemistry for creating insecticides with possibly improved properties or reduced environmental impact (Brackmann et al., 2005).
Synthesis of Biologically Active Compounds
Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). This illustrates the compound's relevance in developing treatments for conditions like cancer (Zhao et al., 2017).
Asymmetric Mannich Reaction
Tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate is synthesized via asymmetric Mannich reaction, demonstrating the compound's application in producing chiral intermediates for various synthetic purposes (Yang et al., 2009).
Crystallographic Analysis
Carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have been synthesized and analyzed using single-crystal X-ray diffraction. Such analyses are crucial for understanding molecular structures and interactions, which is essential in fields like material science and drug design (Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITHVUIBQKJNDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.